molecular formula C6H7NO2 B078579 3-Methoxypyridine 1-oxide CAS No. 14906-61-7

3-Methoxypyridine 1-oxide

Cat. No.: B078579
CAS No.: 14906-61-7
M. Wt: 125.13 g/mol
InChI Key: CREDSSUYAKFWJO-UHFFFAOYSA-N
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Description

3-Methoxypyridine 1-oxide is a derivative of pyridine, characterized by the presence of a methoxy group at the third position and an oxide group at the first position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridine 1-oxide typically involves the oxidation of 3-Methoxypyridine. One common method is the use of peroxides or other oxidizing agents to introduce the oxide group at the nitrogen atom of the pyridine ring. For instance, the oxidation can be achieved using hydrogen peroxide in the presence of a catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, often mediated by strong oxidizing agents such as peroxodisulfate.

    Reduction: The compound can be reduced back to 3-Methoxypyridine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Peroxodisulfate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: 3-Methoxypyridine.

    Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxypyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including catalysts and polymers.

Comparison with Similar Compounds

  • 2-Methoxypyridine
  • 4-Methoxypyridine
  • 3-Methylpyridine

Comparison:

  • 2-Methoxypyridine and 4-Methoxypyridine: These isomers differ in the position of the methoxy group on the pyridine ring. While they share some chemical properties, their reactivity and applications can vary significantly due to the different positions of the substituent.
  • 3-Methylpyridine: This compound has a methyl group instead of a methoxy group at the third position. The presence of the methyl group affects its chemical reactivity and potential applications compared to 3-Methoxypyridine 1-oxide.

Properties

IUPAC Name

3-methoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-3-2-4-7(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREDSSUYAKFWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164160
Record name Pyridine, 3-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14906-61-7
Record name Pyridine, 3-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-chloropyridine-N-oxide (5.3g, 40 mmol) and 25% NaOMe in MeOH (25 ml) was refluxed for 24 hours under an argon atmosphere. The solvent was removed under reduced pressure and the residue was treated with CH2Cl2 and water. The organic phase was separated and dried (Na2SO4) and the solvent removed to give a residue which was triturated with hexane to yield 4 g (78%) of product as a crystalline solid, m.p. 99°-101° C. The structural assignment is supported by the proton NMR spectrum.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

3-Methoxypyridine (20.08g, 209 mmol) was dissolved in 100 mL of acetic acid. 30% H2O2 (28.3 mL, 275 mmol) was added and the reaction mixture was heated at 70° C. for six h. The cooled reaction mixture was concentrated and the residue dissolved in CH2Cl2 and stirred overnight with 20 g of solid potassium carbonate. The mixture was filtered and concentrated to give compound 762A (25.2g, 100%) as a light yellow solid which was characterized by 1H NMR and carried on to the next step.
Quantity
20.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
28.3 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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